![molecular formula C9H7ClN2O3 B1615514 5-[(4-Chlor-1H-pyrazol-1-yl)methyl]-2-furancarbonsäure CAS No. 312309-03-8](/img/structure/B1615514.png)
5-[(4-Chlor-1H-pyrazol-1-yl)methyl]-2-furancarbonsäure
Übersicht
Beschreibung
“5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a chemical compound that belongs to the class of pyrazole-based ligands . Pyrazole-based ligands are known for their catalytic properties in oxidation reactions . They are synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .Molecular Structure Analysis
The molecular structure of pyrazole-based ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und antimalarielle Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. die , sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potente antileishmaniale und antimalarielle Aktivitäten . In einer Studie wurden Hydrazin-gekoppelte Pyrazole synthetisiert und gegen den klinischen Isolat Leishmania aethiopica und Plasmodium berghei-infizierte Mäuse untersucht . Die Ergebnisse zeigten, dass diese Verbindungen eine überlegene Antimastigoti-Aktivität und Hemmwirkung gegen Plasmodium berghei aufwiesen .
Antibakterielle Mittel
Die Derivate von Pyrazol-Verbindungen können vielversprechende Objekte für die Suche nach antibakteriellen Mitteln sein . Nach der Reduktion der Nitrogruppe können die resultierenden Amino-Derivate von Pyrazolen ausgezeichnete lumineszierende Eigenschaften aufweisen .
Anti-Tabakmosaikvirus (TMV) Aktivität
Vorläufige Bioassays zeigten, dass alle Verbindungen in vivo und in vitro in verschiedenen Modi bei 500 μg/mL gegen das Tabakmosaikvirus (TMV) wirkten und eine vielversprechende Aktivität besaßen .
Katalytische Aktivitäten
Neu entwickelte Ligand-Cu-Komplexe, insbesondere in der katalytischen Aktivität von Komplexen in der Katecholase-ähnlichen Aktivität zur Oxidation von Catechol zu o-Chinon, haben ausgezeichnete katalytische Aktivitäten gezeigt .
Therapeutisches Potenzial
Imidazol ist eine fünf-gliedrige heterozyklische Einheit, die drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen besitzt . Die Derivate von 1, 3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antifungizide und ulzerogene Aktivitäten .
Wirkmechanismus
Target of Action
The primary targets of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a molecular docking mechanism. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound’s impact on bioavailability is evident from its potent antileishmanial and antimalarial activities .
Result of Action
The compound displays superior antipromastigote activity that is 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
“5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid” should be treated as an organic compound. Proper protective equipment should be worn to avoid long-term or frequent contact with this compound. Avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Zukünftige Richtungen
Pyrazole-bearing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Eigenschaften
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLLSABPDLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342286 | |
| Record name | 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312309-03-8 | |
| Record name | 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



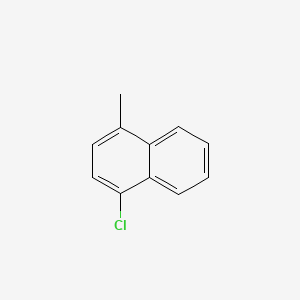

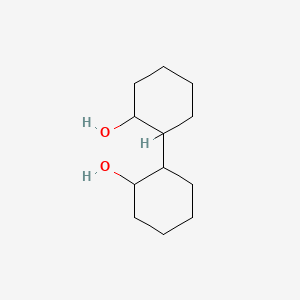

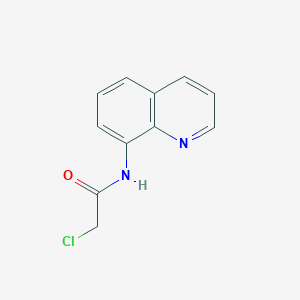


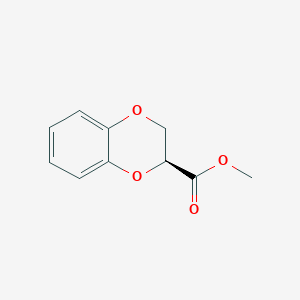


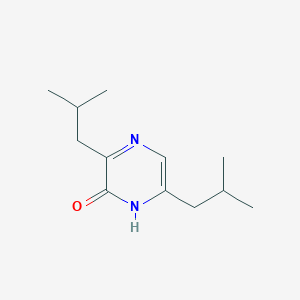
![Alanine, 3-[(alpha,alpha-diphenylpiperonyl)thio]-, L-](/img/structure/B1615452.png)
![Diethyl 2-[[4-[(6,8-diacetamidopyrido[2,3-b]pyrazin-2-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1615453.png)
